Butanedioic acid, 2,3-dihydroxy-2,3-dimethyl-
Overview
Description
“Butanedioic acid, 2,3-dihydroxy-2,3-dimethyl-” is a chemical compound with the formula C6H10O6 . It is also known by other names such as Tartaric acid, dimethyl ester, (+)-; Dimethyl (+)-tartrate; Dimethyl d-tartrate; Dimethyl tartrate; Dimethyl L-tartrate; l-Tartaric acid, dimethyl ester; L- (+)-Tartaric acid, dimethyl ester; Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, 1,4-dimethyl ester; NSC 517; Dimethyl 2,3-dihydroxysuccinate; (2R,3R)-2,3-Dihydroxybutanedioic acid, dimethyl ester; dimethyl [R (R*,R*)]-tartrate .
Molecular Structure Analysis
The molecular structure of “Butanedioic acid, 2,3-dihydroxy-2,3-dimethyl-” is available as a 2D Mol file . The IUPAC Standard InChI is InChI=1S/C6H10O6/c1-11-5(9)3(7)4(8)6(10)12-2/h3-4,7-8H,1-2H3/t3-,4-/m0/s1 .Scientific Research Applications
Cryopreservation of Embryos
Butanedioic acid derivatives, specifically 1,3-butanediol, have been utilized in the cryopreservation of human embryos. A study comparing slow freezing and vitrification methods for Day 3 human embryos found that vitrification, which does not include dimethyl sulfoxide but employs ethylene glycol and 1,2-propanediol as cryoprotectants, resulted in higher survival rates, metabolic activity, and subsequent development to the blastocyst stage compared to slow freezing. This indicates that vitrification, a process involving butanedioic acid derivatives, is more effective for the cryopreservation of human embryos, leading to better survival and developmental outcomes (Balaban et al., 2008).
Environmental Exposure and Biomonitoring
Butanedioic acid derivatives, such as 1,3-butadiene, are present in environmental exposures, primarily from industrial sources. Studies investigating the urinary biomarkers of exposure to 1,3-butadiene in environmental settings have employed liquid chromatography and tandem mass spectrometry for detecting metabolites like monohydroxy-3-butenyl mercapturic acid (MHBMA) and 1,2-dihydroxybutyl mercapturic acid (DHBMA). These biomarkers are crucial for assessing exposure to 1,3-butadiene, a known human carcinogen, and understanding its potential health risks. For instance, the variability in the urinary excretion of pyrethroid metabolites among individuals over consecutive days underscores the importance of accurate biomonitoring in observational studies related to environmental exposures to synthetic pyrethroids, which are metabolized to compounds like 3-phenoxybenzoic acid (3PBA) (Wielgomas, 2013).
Safety and Hazards
Properties
IUPAC Name |
2,3-dihydroxy-2,3-dimethylbutanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O6/c1-5(11,3(7)8)6(2,12)4(9)10/h11-12H,1-2H3,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLWWXZZFYHPJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)(C(C)(C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90413589 | |
Record name | Butanedioic acid, 2,3-dihydroxy-2,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90413589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74543-88-7 | |
Record name | Butanedioic acid, 2,3-dihydroxy-2,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90413589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydroxy-2,3-dimethylbutanedioic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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